molecular formula C16H33NO4Si B13047228 (2R,4S)-Tert-butyl 2-(((tert-butyldimethylsilyl)oxy)methyl)-4-(hydroxymethyl)azetidine-1-carboxylate

(2R,4S)-Tert-butyl 2-(((tert-butyldimethylsilyl)oxy)methyl)-4-(hydroxymethyl)azetidine-1-carboxylate

Cat. No.: B13047228
M. Wt: 331.52 g/mol
InChI Key: ZHTYVWVJOUGBNM-QWHCGFSZSA-N
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Description

(2R,4S)-Tert-butyl 2-(((tert-butyldimethylsilyl)oxy)methyl)-4-(hydroxymethyl)azetidine-1-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a tert-butyldimethylsilyl group, and an azetidine ring. The presence of these functional groups makes it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-Tert-butyl 2-(((tert-butyldimethylsilyl)oxy)methyl)-4-(hydroxymethyl)azetidine-1-carboxylate typically involves multiple steps One common method starts with the protection of the hydroxyl group using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole This is followed by the formation of the azetidine ring through a cyclization reaction

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-Tert-butyl 2-(((tert-butyldimethylsilyl)oxy)methyl)-4-(hydroxymethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The azetidine ring can be reduced to form a more saturated ring structure.

    Substitution: The tert-butyldimethylsilyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the silyl protecting group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the azetidine ring results in a more saturated ring structure.

Scientific Research Applications

(2R,4S)-Tert-butyl 2-(((tert-butyldimethylsilyl)oxy)methyl)-4-(hydroxymethyl)azetidine-1-carboxylate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: It can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R,4S)-Tert-butyl 2-(((tert-butyldimethylsilyl)oxy)methyl)-4-(hydroxymethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the tert-butyldimethylsilyl group can enhance the compound’s stability and bioavailability, making it more effective in its interactions.

Comparison with Similar Compounds

Similar Compounds

  • (2R,4S)-Tert-butyl 2-(((tert-butyldimethylsilyl)oxy)methyl)-4-(hydroxymethyl)azetidine-1-carboxylate can be compared with other azetidine derivatives and silyl-protected compounds.
  • Examples include (2R,4S)-Tert-butyl 2-(((tert-butyldimethylsilyl)oxy)methyl)-4-(methyl)azetidine-1-carboxylate and (2R,4S)-Tert-butyl 2-(((tert-butyldimethylsilyl)oxy)methyl)-4-(ethyl)azetidine-1-carboxylate.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C16H33NO4Si

Molecular Weight

331.52 g/mol

IUPAC Name

tert-butyl (2R,4S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(hydroxymethyl)azetidine-1-carboxylate

InChI

InChI=1S/C16H33NO4Si/c1-15(2,3)21-14(19)17-12(10-18)9-13(17)11-20-22(7,8)16(4,5)6/h12-13,18H,9-11H2,1-8H3/t12-,13+/m0/s1

InChI Key

ZHTYVWVJOUGBNM-QWHCGFSZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H](C[C@@H]1CO[Si](C)(C)C(C)(C)C)CO

Canonical SMILES

CC(C)(C)OC(=O)N1C(CC1CO[Si](C)(C)C(C)(C)C)CO

Origin of Product

United States

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